molecular formula C6H6N2S B155194 Pyridine-2-carbothioamide CAS No. 5346-38-3

Pyridine-2-carbothioamide

Cat. No.: B155194
CAS No.: 5346-38-3
M. Wt: 138.19 g/mol
InChI Key: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
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Description

2-Pyridylthioamide, also known as pyridine-2-carbothioamide, is an organic compound with the molecular formula C6H6N2S. It is a heterocyclic compound containing a pyridine ring substituted with a thioamide group at the 2-position. This compound is commonly used as a synthetic intermediate in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylthioamide can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of 2-pyridylthioamide may involve more scalable and efficient methods. For example, the reaction of 2-chloropyridine with ammonium thiocyanate in the presence of a catalyst can be used to produce 2-pyridylthioamide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylthioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Applications

Metal Complexes as Anticancer Agents

Pyridine-2-carbothioamide derivatives have been extensively studied for their potential as anticancer agents. Notably, ruthenium(II) complexes containing pyridinecarbothioamides have demonstrated promising anticancer properties. Research indicates that these complexes exhibit high selectivity towards specific molecular targets, such as plectin, making them suitable candidates for the development of orally active metallodrugs. Studies have shown that modifications of the metal center can significantly impact their biological activity and physicochemical properties .

Mechanistic Insights

The mechanism of action involves the formation of stable complexes that interact with cellular components, disrupting critical processes such as tubulin polymerization and cell cycle progression. For instance, certain pyridine-thiazolidinone hybrids have been identified as potent dual inhibitors of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β), showcasing their potential in targeting multiple pathways involved in cancer proliferation .

Antibacterial Activity

Urease Inhibition

This compound derivatives have also shown significant antibacterial activity through urease inhibition. Urease is an enzyme that plays a crucial role in the survival of certain pathogens by facilitating the hydrolysis of urea. Recent studies highlighted that specific derivatives exhibit potent urease inhibition with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against urease-producing bacteria . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at specific positions on the pyridine ring enhance inhibitory potency.

Enzyme Inhibition

Mechanistic Studies on Enzyme Interaction

The interaction of this compound derivatives with various enzymes has been a focus of recent research. Spectroscopic studies reveal that these compounds can form hydrogen bonds with key residues in enzyme active sites, leading to effective inhibition. For example, molecular docking studies have provided insights into how these compounds bind to urease, highlighting critical interactions that contribute to their inhibitory effects .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer Activity Ruthenium(II) complexes show high selectivity towards plectin; dual CDK2/GSK3β inhibitors identified.
Antibacterial Activity Significant urease inhibition with IC50 values < 5 µM; structure-activity relationship identified.
Enzyme Inhibition Strong hydrogen bonding interactions with enzyme active sites; effective inhibition mechanisms elucidated.

Mechanism of Action

The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .

Biological Activity

Pyridine-2-carbothioamide (PCA) is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an anticancer agent, its mechanism of action, and its inhibitory effects on various enzymes. The information is supported by data tables, case studies, and significant research findings.

2. Anticancer Activity

Recent studies have highlighted the potential of PCA and its metal complexes as anticancer agents. Notably, the Ru(II) and Os(II) complexes of PCA have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of PCA Complexes

CompoundCell LineIC50 (µM)Reference
Ru(II) ComplexA5495.3
Os(II) ComplexHCT1164.8
Rh(III) ComplexPC36.0

These findings suggest that PCA complexes exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.

The mechanism by which PCA exerts its anticancer effects involves several pathways:

  • Inhibition of Enzymes : PCA has been shown to inhibit urease activity, which is crucial for certain tumor growths. The IC50 values for various derivatives indicate strong inhibition potential, particularly with electron-withdrawing groups at specific positions on the pyridine ring .
  • Molecular Docking Studies : Molecular docking has revealed that PCA derivatives interact with key amino acid residues in target enzymes, forming hydrogen bonds that stabilize the complex .

4. Enzyme Inhibition Studies

PCA has demonstrated significant inhibition of urease, an enzyme linked to gastric cancer and other conditions. The potency varies based on the substituents on the pyridine ring.

Table 2: Urease Inhibition Potency of PCA Derivatives

CompoundIC50 (µM)Substituent Position
Rx-61.07 ± 0.043Ortho (Br)
Rx-72.18 ± 0.058Ortho (OCH3)
Rx-83.13 ± 0.034Ortho (F)

These results indicate that specific substitutions enhance the inhibitory effects on urease, suggesting a structure-activity relationship that can be exploited in drug design .

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of PCA derivatives, researchers found that certain compounds exhibited strong antiproliferative activity against human prostate cancer cells (PC3). The study utilized an MTT assay to evaluate cell viability, demonstrating that PCA derivatives could reduce cell proliferation significantly compared to controls .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of PCA derivatives against urease and phospholipase C-γ (PLC-γ). The results indicated that some compounds not only inhibited urease effectively but also showed potential as PLC-γ inhibitors, suggesting their multifaceted role in cancer treatment and management .

6. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications and enzyme inhibition. Its derivatives show varied potency based on structural modifications, highlighting the importance of chemical design in enhancing therapeutic efficacy. Future research should focus on clinical trials to further validate these findings and explore additional therapeutic applications.

Q & A

Q. Basic: What are the standard synthetic routes for Pyridine-2-carbothioamide, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyridine-2-carbonyl chloride with ammonium thiocyanate under anhydrous conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis .
  • Temperature control : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions like cyclization .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product from unreacted thiourea derivatives .
    Yield optimization requires balancing stoichiometry and reaction time, as excess thiocyanate can lead to byproducts .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

This compound requires strict safety measures due to its potential toxicity and instability:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .
    Emergency procedures (e.g., spill containment with vermiculite) and disposal via hazardous waste channels are mandatory .

Q. Intermediate: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy :
    • ¹H NMR : Pyridine protons appear as a doublet (δ 8.5–8.7 ppm), while the thiourea NH₂ group shows broad peaks at δ 9.0–9.5 ppm .
    • ¹³C NMR : The thiocarbonyl carbon resonates at δ 180–185 ppm, distinct from carbonyl analogs .
  • IR spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions at m/z 153.1, with fragmentation patterns indicating loss of NH₂ groups .

Q. Advanced: How can computational modeling predict the coordination behavior of this compound with transition metals?

Density Functional Theory (DFT) simulations reveal ligand-metal interactions:

  • Binding sites : The thiocarbonyl sulfur and pyridine nitrogen are primary coordination sites, forming stable five-membered chelate rings with metals like Cu(II) or Fe(III) .
  • Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron donation from ligand to metal, influencing complex stability .
  • Spectroscopic validation : Simulated IR and UV-Vis spectra can be cross-referenced with experimental data to validate binding modes .

Q. Advanced: How does this compound compare to other thiourea derivatives in stabilizing metal complexes for catalytic applications?

Comparative studies highlight:

  • Steric effects : The pyridine ring introduces rigidity, reducing conformational flexibility compared to aliphatic thioureas, which enhances selectivity in catalysis .
  • Electronic effects : The electron-withdrawing pyridine group lowers the thiocarbonyl’s electron density, weakening metal-sulfur bonds but increasing oxidative stability .
  • Applications : this compound complexes show superior activity in Suzuki-Miyaura couplings compared to phenylthiourea analogs .

Q. Intermediate: What strategies mitigate air and moisture sensitivity in reactions involving this compound?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification .
  • Drying agents : Pre-dry solvents with molecular sieves (3Å) and reagents with P₂O₅ .
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy detects moisture-induced degradation .

Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Address discrepancies through:

  • Meta-analysis : Compare datasets across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or cell lines used .
  • Dose-response validation : Reproduce conflicting results under standardized conditions (e.g., fixed pH, temperature) .
  • Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships .

Basic: How can the FINER criteria improve the formulation of research questions on this compound’s applications?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles:

  • Feasible : Ensure access to specialized equipment (e.g., inert atmosphere setups) .
  • Novel : Explore understudied areas like photocatalytic degradation mechanisms .
  • Ethical : Adhere to protocols for handling toxic intermediates .

Q. Intermediate: What steps ensure reproducibility when replicating literature procedures for this compound synthesis?

  • Detailed documentation : Record exact solvent grades, stirring rates, and cooling gradients .
  • Control experiments : Compare yields under varying conditions (e.g., anhydrous vs. ambient) .
  • Third-party validation : Collaborate with independent labs to verify results .

Q. Advanced: What mechanistic insights can isotopic labeling provide for this compound’s reactivity?

  • ¹³C labeling : Track thiocarbonyl group participation in metal coordination via 2D NMR .
  • Deuterium exchange : Probe proton transfer steps in acid-catalyzed reactions using D₂O .
  • Kinetic isotope effects : Compare reaction rates with ¹⁴N vs. ¹⁵N isotopes to identify rate-determining steps .

Properties

IUPAC Name

pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201625
Record name Picolinamide, thio-
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5346-38-3
Record name 2-Pyridinecarbothioamide
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Record name Picolinamide, thio-
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Record name Thiopicolinamide
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Synthesis routes and methods I

Procedure details

Adapting the general method of Taylor, a mixture of 2-cyanopyridine (7.28 g, 7.0 mmol) and thioacetamide (10.52 g, 14.0 mmol) was treated with 60 ml of HCl-saturated DMF, and the solution was stirred vigorously in an open flask on an oil bath set initially at 80° C. (the temperature gradually rising to 95° C. over the coarse of the reaction). Taylor, E. C. et al., J. Am. Chem. Soc. 1960, 82, 2656-2657. After 80 minutes (TLC monitoring), the resulting orange suspension was cooled, neutralized with con. NaOH/ice, and extracted with EtOAc. The extract was washed with water (3×) and then concentrated to a light brown solid which was triturated with warm water and collected. The dried product was passed over a silica gel column eluting with EtOAc:hexanes (2:1) to give, after removal of most of the solvent and dilution with hexanes, a yellow crystalline solid (6.36 g, 66%), mp 136-137° C.; lit mp 137° C.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

43 g of phosphorus pentasulfide were added slowly to 46.8 g of the amide of Stage A in 700 ml of tetrahydrofuran and the mixture was stirred for 4 hours at ambient temperature. The reaction mixture was poured into water and extracted with ether. The extracts were dried and the solvent was evaporated under reduced pressure. After chromatography on silica (eluant: CH2Cl2 --AcOEt 8-2), 10 g of expected product melting at 137° C. were obtained.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The solution of 2 (0.5 g, 1.73 mmol) in THF (100 mL) with phenyltrimethylammonium tribromide (0.68 g, 1.8 mmol) was heated at 60° C. for 2 hr. Then the solution was quenched with water and extracted with EtOAc (3×50 mL). The combined EtOAc solution was concentrated to give the crude product, which could be used directly for the next step without further purification. The solution of resulting crude product with pyridine-2-carbothioamide (0.24 g, 1.74 mmol) in EtOH was heated at 70° C. overnight. The solution was diluted with water and extracted with EtOAc. Column chromatography (Hexanes/EtOAc=1/1) afforded compound 2 in 51% overall yield.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyridine-2-carbothioamide
Pyridine-2-carbothioamide
Pyridine-2-carbothioamide
Pyridine-2-carbothioamide
Pyridine-2-carbothioamide
Pyridine-2-carbothioamide

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